molecular formula C17H23NO6 B558522 Boc-D-Glu-OBzl CAS No. 34404-30-3

Boc-D-Glu-OBzl

Cat. No. B558522
CAS RN: 34404-30-3
M. Wt: 337.4 g/mol
InChI Key: CVZUKWBYQQYBTF-CYBMUJFWSA-N
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Description

Boc-D-Glu-OBzl, also known as N-α-t.-Boc-D-glutamic acid α-benzyl ester, is a compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . It is a standard building block for the introduction of D-γ-glutamic acid amino-acid residues by Boc SPPS . It is used in the preparation and biological activity of glutamic acid analogs as potent inhibitors of leukotriene A4 hydrolase .


Synthesis Analysis

Boc-D-Glu-OBzl is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . A convenient method of obtaining Boc-D-Glu-OBzl and its amide analogs involves condensing the N-hydroxysuccinimidyl ester of Boc-L-Ala with the γ-benzyl ester of D-Glu in the presence of NaHCO3, followed by amidation of the resulting Boc-L-Ala-D-Glu-γ-OBzl .


Molecular Structure Analysis

The molecular structure of Boc-D-Glu-OBzl is represented by the Hill formula C17H23NO6 .


Chemical Reactions Analysis

Boc-D-Glu-OBzl is used in peptide synthesis . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues .


Physical And Chemical Properties Analysis

Boc-D-Glu-OBzl is a white to slight yellow to beige powder . It has a melting point of 94 - 97 °C . The optical rotation α 25/D (c=1 in methanol) is +26.5 - +31.5 ° . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

“Boc-D-Glu-OBzl” is an N-terminal protected amino acid . It is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . This process is commonly used in the field of biochemistry and molecular biology for the production of peptides, which are short chains of amino acids. These peptides can be used in a variety of applications, including the study of protein function and the development of new pharmaceuticals.

As for the results or outcomes obtained, the specific outcomes would depend on the particular peptide being synthesized and its intended use. For example, it has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .

Safety And Hazards

Boc-D-Glu-OBzl is classified as highly hazardous to water (WGK 3) . It should be stored at +2°C to +8°C . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUKWBYQQYBTF-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Glu-OBzl

CAS RN

34404-30-3
Record name N-alpha-t-Butyloxycarbonyl-D-glutamic acid benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1998 - Elsevier
The oligopeptide transporter, which contributes to the absorption of di-/tri-peptides and various peptidomimetic compounds across intestinal epithelia, is expressed in mature Caco-2 …
Number of citations: 21 www.sciencedirect.com
Y Asano, M Umezaki, YF Li, S Tsubota… - Journal of molecular …, 2001 - Elsevier
The d-amino acid octamers (d-Glu) 8 and (d-Asp) 8 were synthesized in order to screen for new microbial degraders of unnatural d-amino acid peptides. We have successfully isolated …
Number of citations: 11 www.sciencedirect.com
S Kusumoto, K Ikenaka, T Shiba - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
Various structural analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine, which had been shown to be the minimum structure required for the immunoadjuvant activity of bacterial cell …
Number of citations: 11 www.journal.csj.jp
SR Lehrman - 1981 - search.proquest.com
Vitamin K-dependent carboxylase postribosomally synthesizes (gamma)-carboxyglutamic acid from protein bound glutamic acid in a reaction that requires O (, 2), CO (, 2) and reduced …
Number of citations: 2 search.proquest.com
AR Zeiger, PH Maurer - Immunochemistry, 1974 - Elsevier
… The protected amino acid, BOC-D-Glu~-OBzl was able to serve as an inhibitor although high concentrations were necessary (Table 7). The addition of L-AIa on either side of D-Glu, as …
Number of citations: 6 www.sciencedirect.com
M Yoshikawa, J Izumi - Macromolecular Bioscience, 2003 - Wiley Online Library
Molecularly imprinted polymeric membranes were prepared from polystyrene resin bearing tetrapeptide derivatives H‐Asp(OcHex)‐Leu‐Asp(OcHex)‐Glu(OBzl)‐OCH 2 ‐ (DLDE) …
Number of citations: 58 onlinelibrary.wiley.com
A Paquet, WC Thresher, HE Swaisgood - Nutrition Research, 1987 - Elsevier
The in vitro digestibility of synthetic model tripeptides Ala-Glu-Ala, Ala-D-Glu-Ala, Ala-Asp-Ala, Ala-D-Asp-Ala, Val-Asp-Val, Val-D-Asp-Val, Ala-Phe-Leu and Ala-D-Phe-Leu was …
Number of citations: 11 www.sciencedirect.com
B Charpentier, A Dor, P Roy, P England… - Journal of medicinal …, 1989 - ACS Publications
Boc-D-Glu-Tyr (S03H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 (5), Boc-D-Glu-Tyr (S03H)-Nle-D-Lys-Trp-Nle-Asp-Phe-NH2 (6), andBoc-D-Glu-Tyr (SG3H)-Nle-D-Nle-Trp-Asp-Phe-NH2 (7)(…
Number of citations: 70 pubs.acs.org
T KATOH, M UEKI - … Journal of Peptide and Protein Research, 1993 - Wiley Online Library
3‐Dimethylphosphinothioyl‐2(3H)‐oxazolone (MPTO) was synthesized, and its ability to effect racemization‐free couplings and cyclization of a peptide and its C‐terminal epimer was …
Number of citations: 13 onlinelibrary.wiley.com
J Xu, M Zhang - Acta Chimica Sinica, 1995 - sioc-journal.cn
Muramyl dipeptide (MDP) and its analogues: MDP [γ-Abu]^ 1 and MDP-Oxalys were synthesized via an improved procedure using a novel coupling reagent with high yield. …
Number of citations: 2 sioc-journal.cn

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